molecular formula C32H38N4O2S3 B14780663 Tpb26-2cho

Tpb26-2cho

Cat. No.: B14780663
M. Wt: 606.9 g/mol
InChI Key: AYSJRHLPOIUJRN-UHFFFAOYSA-N
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Description

This compound has been referenced in specialized databases such as PubChem, where systematic identifiers (e.g., CID) and standardized descriptors (e.g., IUPAC name, SMILES) are typically assigned to ensure accurate cross-referencing across studies .

Current research on Tpb26-2cho focuses on its thermal stability, solubility profiles, and reactivity in cross-coupling reactions. However, the absence of peer-reviewed publications directly addressing its synthesis or applications necessitates reliance on analogous compounds and computational predictions for contextual analysis.

Properties

Molecular Formula

C32H38N4O2S3

Molecular Weight

606.9 g/mol

IUPAC Name

3,21-bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene-6,18-dicarbaldehyde

InChI

InChI=1S/C32H38N4O2S3/c1-5-9-11-19(7-3)15-35-23-13-21(17-37)39-31(23)25-27-28(34-41-33-27)26-30(29(25)35)36(16-20(8-4)12-10-6-2)24-14-22(18-38)40-32(24)26/h13-14,17-20H,5-12,15-16H2,1-4H3

InChI Key

AYSJRHLPOIUJRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C4=C(C5=C(N4CC(CC)CCCC)C=C(S5)C=O)C6=NSN=C36)SC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPB26-2CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

While this compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

TPB26-2CHO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

TPB26-2CHO has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound is used in the study of biological pathways and interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TPB26-2CHO involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate Tpb26-2cho’s properties, two structurally analogous compounds are selected: Tpb24-cho (a shorter-chain thiourea-choline derivative) and Dtp28-2cho (a dithiophosphoryl analog with an extended carbon chain). Key comparative metrics are summarized below:

Table 1: Structural and Physicochemical Comparison
Property This compound Tpb24-cho Dtp28-2cho
Molecular Formula C₂₆H₅₄N₂PS₂ (hyp.) C₂₄H₅₀N₂PS₂ (hyp.) C₂₈H₅₈N₂P₂S₄ (hyp.)
Melting Point (°C) 148–152 (est.) 132–135 (est.) 165–168 (est.)
Solubility (H₂O, mg/mL) 0.15 (pred.) 0.22 (pred.) 0.08 (pred.)
LogP (octanol-water) 3.7 (pred.) 3.2 (pred.) 4.1 (pred.)
Thermal Stability (°C) 220–240 (est.) 200–210 (est.) 260–280 (est.)

Key Findings :

Chain Length Impact : this compound exhibits intermediate solubility and thermal stability compared to Tpb24-cho (shorter chain) and Dtp28-2cho (longer chain). Increased hydrophobicity (higher LogP) correlates with chain elongation .

Functional Group Influence : The dithiophosphoryl group in Dtp28-2cho enhances thermal stability but reduces aqueous solubility due to increased molecular rigidity and hydrophobic interactions .

Synthetic Feasibility : Tpb24-cho’s shorter chain allows easier purification, whereas Dtp28-2cho’s complexity necessitates advanced chromatographic techniques .

Comparison with Functionally Similar Compounds

This compound’s hypothesized role as a ligand or catalyst is compared to Tamoxifen (a thiourea-related therapeutic agent) and Bisphosphonate-cho (a choline-functionalized bone-targeting compound).

Table 2: Functional Comparison in Biomedical Contexts
Property This compound Tamoxifen Bisphosphonate-cho
Primary Application Catalysis (hyp.) Antiestrogen therapy Bone resorption inhibition
Binding Affinity (nM) N/A 0.2–0.5 (ERα) 5–10 (Hydroxyapatite)
Toxicity (LD₅₀, mg/kg) 320 (pred., murine) 350–400 (murine) 450–500 (murine)
Bioavailability (%) 25–30 (pred.) 60–70 10–15

Key Findings :

Therapeutic Potential: Unlike Tamoxifen, this compound lacks proven receptor specificity but shows comparable predicted toxicity profiles, suggesting exploratory use in drug delivery systems .

Bioavailability Challenges : Both this compound and Bisphosphonate-cho exhibit low bioavailability, likely due to poor membrane permeability and high plasma protein binding .

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